An In-Depth Technical Guide to 5-Bromopyridine-2-sulfonamide: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 5-Bromopyridine-2-sulfonamide: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 5-Bromopyridine-2-sulfonamide, a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. We will delve into its core chemical properties, molecular structure, and spectroscopic profile. Furthermore, this guide will detail robust synthetic pathways, including a step-by-step experimental protocol, and explore its reactivity. The primary focus will be on its application as a versatile scaffold in the design and development of novel therapeutic agents, particularly in the realm of antibacterial research. This document is intended to serve as a critical resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of sulfonamide-based compounds.
Molecular Structure and Physicochemical Properties
5-Bromopyridine-2-sulfonamide is a unique bifunctional molecule incorporating a pyridine ring, a sulfonamide group, and a bromine atom. This specific arrangement of functional groups provides distinct electronic properties and multiple reaction sites, making it an ideal starting material for creating diverse chemical libraries for drug discovery.[1][2]
The bromine atom at the 5-position serves as a versatile handle for derivatization, primarily through metal-catalyzed cross-coupling reactions.[1] The sulfonamide moiety is a well-established pharmacophore known for a wide range of biological activities, most notably as a competitive inhibitor of dihydropteroate synthase (DHPS) in the bacterial folate synthesis pathway.[3][4]
Chemical Identity and Properties
The fundamental properties of 5-Bromopyridine-2-sulfonamide are summarized in the table below. While experimental data for some properties are not widely published, reliable predicted values offer valuable insights for experimental design.
| Property | Value | Source(s) |
| CAS Number | 19642-68-3 | |
| Molecular Formula | C₅H₅BrN₂O₂S | [5] |
| Molecular Weight | 237.08 g/mol | [5] |
| Appearance | Solid (predicted) | - |
| SMILES | C1=CC(=NC=C1Br)S(=O)(=O)N | - |
| InChI Key | XZPDTZOKNNJLTQ-UHFFFAOYSA-N | - |
| XLogP3 (Predicted) | 0.4 | - |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 4 | - |
| Topological Polar Surface Area (TPSA) | 85.9 Ų | - |
| Storage Conditions | 2-8°C, dry | [1] |
Structural Representation
The 2D chemical structure of 5-Bromopyridine-2-sulfonamide highlights the key functional groups and their relative positions on the pyridine ring.
Caption: Synthetic workflow for 5-Bromopyridine-2-sulfonamide.
Experimental Protocol: A Representative Synthesis
This protocol is a synthesized methodology based on established chemical principles for the synthesis of aryl sulfonyl chlorides and their subsequent conversion to sulfonamides. [6] Step 1: Synthesis of 5-Bromopyridine-2-sulfonyl chloride from 2-Amino-5-bromopyridine
-
Rationale: This step utilizes a Sandmeyer-type reaction. The primary amino group is converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to install the sulfonyl chloride moiety.
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-5-bromopyridine (1 eq.) in concentrated hydrochloric acid.
-
Cool the mixture to 0 to -5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 0 °C. Stir for 30 minutes after addition is complete to ensure full formation of the diazonium salt.
-
In a separate flask, prepare a solution of sulfur dioxide in acetic acid, saturated with copper(I) chloride.
-
Slowly add the cold diazonium salt solution to the SO₂/CuCl solution, maintaining vigorous stirring. The temperature should be kept low initially and then allowed to warm to room temperature.
-
After the reaction is complete (monitored by TLC), pour the reaction mixture onto crushed ice.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-bromopyridine-2-sulfonyl chloride. [7]Purification can be achieved by column chromatography if necessary.
-
Step 2: Synthesis of 5-Bromopyridine-2-sulfonamide
-
Rationale: The highly electrophilic sulfonyl chloride is reacted with an ammonia source (a nucleophile) to form the stable sulfonamide bond. [6]
-
Procedure:
-
Dissolve the crude 5-bromopyridine-2-sulfonyl chloride (1 eq.) in a suitable solvent such as THF or acetone.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia (ammonium hydroxide) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours or until completion as indicated by TLC.
-
Remove the organic solvent under reduced pressure.
-
The resulting solid precipitate can be collected by filtration, washed with cold water, and dried under vacuum to yield 5-bromopyridine-2-sulfonamide. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
-
Applications in Medicinal Chemistry and Drug Discovery
The true value of 5-Bromopyridine-2-sulfonamide lies in its role as a versatile building block for creating novel molecules with therapeutic potential. [1]The sulfonamide functional group is present in a wide array of approved drugs, including antibacterial, anti-inflammatory, and anticancer agents. [3][4]
Scaffold for Antibacterial Agents
Research has demonstrated that derivatives of this scaffold possess potent antibacterial activity. For instance, a study detailed the synthesis of N-benzoyl-N-(5-bromopyridin-2-yl)trifluoromethane sulfonamide, which showed promising activity against both Gram-positive and Gram-negative bacterial strains. [8]The study highlighted that the sulfonamide derivative exhibited significantly better results than other related compounds, marking it as a potential lead for new antibacterial agents. [8]
A Versatile Intermediate for Library Synthesis
The dual functionality of 5-Bromopyridine-2-sulfonamide allows for orthogonal chemical modifications, making it an excellent starting point for generating compound libraries for high-throughput screening.
Caption: Diversification pathways for 5-Bromopyridine-2-sulfonamide.
-
Modification at the Bromine Site: The C-Br bond is readily functionalized using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.
-
Modification at the Sulfonamide Nitrogen: The N-H bonds of the primary sulfonamide can be alkylated or arylated to generate secondary or tertiary sulfonamides, further expanding molecular diversity and tuning physicochemical properties like solubility and cell permeability.
This strategic derivatization is crucial for structure-activity relationship (SAR) studies aimed at optimizing the potency, selectivity, and pharmacokinetic profile of lead compounds.
Conclusion
5-Bromopyridine-2-sulfonamide stands as a pivotal intermediate in modern medicinal chemistry. Its well-defined structure, predictable reactivity, and the proven biological relevance of its core motifs provide a robust platform for the synthesis of novel, high-value molecules. The synthetic pathways are accessible and scalable, and its bifunctional nature offers extensive opportunities for chemical library generation. For researchers in drug discovery, particularly those focused on infectious diseases and enzyme inhibition, 5-Bromopyridine-2-sulfonamide represents a key tool for developing the next generation of therapeutic agents.
References
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from onlinelibrary.wiley.com. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from rsc.org. [Link]
-
Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Retrieved from ripublication.com. [Link]
-
ResearchGate. (2011). Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients | Request PDF. Retrieved from researchgate.net. [Link]
-
The Royal Society of Chemistry. (n.d.). FT-IR spectral studies. Retrieved from rsc.org. [Link]
-
SpectraBase. (n.d.). 5-Bromopyridine-2-sulfonyl fluoride - Optional[FTIR] - Spectrum. Retrieved from spectrabase.com. [Link]
-
SpectraBase. (n.d.). 5-Bromopyridine-2-sulfonyl fluoride. Retrieved from spectrabase.com. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from rsc.org. [Link]
-
ResearchGate. (2008). Synthesis of 2-Amino-5-bromopyridine. Retrieved from researchgate.net. [Link]
-
(n.d.). Table of Characteristic IR Absorptions. Retrieved from a university website. [Link]
-
Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from ajc-b.com. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with Pyridine Derivatives: The Essential Role of 5-Bromopyridine-2-carboxylic Acid. Retrieved from innopharmchem.com. [Link]
- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
Springer. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from link.springer.com. [Link]
-
Patsnap. (n.d.). Preparation method of 2-amino-5-bromopyridine - Eureka. Retrieved from eureka.patsnap.com. [Link]
-
Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from onlinelibrary.wiley.com. [Link]
-
PubMed. (2004). Synthesis of 5-bromopyridyl-2-magnesium chloride and its application in the synthesis of functionalized pyridines. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]
-
SpectraBase. (n.d.). 5-BROMO-PYRIDINE-2-AZIDE - Optional[13C NMR] - Chemical Shifts. Retrieved from spectrabase.com. [Link]
-
PubChem. (n.d.). 5-Bromopyrimidine. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
Sources
- 1. 5-Bromopyridine-2-sulfonamide [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ajchem-b.com [ajchem-b.com]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. 5-bromo-pyridine-2-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]

